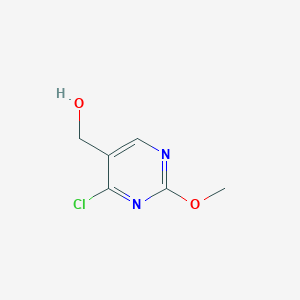

(4-Chloro-2-methoxypyrimidin-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

(4-chloro-2-methoxypyrimidin-5-yl)methanol |

InChI |

InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 |

InChI Key |

AQMDSPBRNUOXGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for (4-Chloro-2-methoxypyrimidin-5-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and rationale for the chosen synthetic strategy.

Introduction: The Significance of a Functionalized Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of (4-Chloro-2-methoxypyrimidin-5-yl)methanol, featuring a chloro, a methoxy, and a hydroxymethyl group, provides a versatile platform for further chemical modifications. The chloro substituent at the 4-position serves as a reactive handle for nucleophilic substitution, while the methoxy group at the 2-position modulates the electronic properties of the ring. The hydroxymethyl group at the 5-position offers a site for esterification, etherification, or oxidation to introduce further diversity.

This guide will detail a four-step synthesis commencing from the readily available starting material, uracil. The pathway involves a Vilsmeier-Haack formylation, a subsequent chlorination, a regioselective methoxylation, and a final reduction. Each step will be discussed in detail, emphasizing the chemical logic behind the chosen reagents and conditions.

Overall Synthesis Pathway

The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol can be efficiently achieved through a four-step sequence starting from uracil. This pathway is designed for scalability and reproducibility, with each step building upon well-understood and reliable chemical transformations.

Caption: Overall synthetic route to (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Step 1: Vilsmeier-Haack Formylation of Uracil

The initial step involves the introduction of a formyl group at the C5 position of the uracil ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Reaction Principle and Causality

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This electrophilic species then attacks the electron-rich C5 position of the uracil ring. The resulting intermediate is subsequently hydrolyzed during the aqueous workup to yield the desired aldehyde. Uracil, being an electron-rich heterocycle, is an excellent substrate for this transformation.[3]

Experimental Protocol

Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend uracil (1.0 eq) in N,N-dimethylformamide (DMF, 3.0-5.0 eq).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid, 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

| Reagent/Solvent | Molar Ratio (to Uracil) | Key Role |

| Uracil | 1.0 | Starting Material |

| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 | Reagent and Solvent |

| Phosphorus Oxychloride (POCl₃) | 2.0 - 3.0 | Vilsmeier Reagent Formation |

| or Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Vilsmeier Reagent Formation |

Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

The second step involves the conversion of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring to chloro groups. This is a crucial transformation to activate these positions for subsequent nucleophilic substitution.

Reaction Principle and Causality

Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the chlorination of hydroxypyrimidines.[5][6] The reaction proceeds via the formation of phosphate esters as intermediates, which are then displaced by chloride ions. The presence of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction.[7]

Experimental Protocol

Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1.0 eq).

-

Add an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.[4]

-

Optionally, a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) can be added.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

The crude 2,4-dichloro-5-pyrimidinecarbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

| Reagent | Molar Ratio (to Dihydroxy Intermediate) | Key Role |

| 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Chlorinating Agent |

| N,N-Dimethylaniline (optional) | 0.1 - 0.2 | Catalyst |

Step 3: Selective Methoxylation of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The goal is to selectively replace the chloro group at the C2 position with a methoxy group while leaving the C4 chloro group intact.

Reaction Principle and Causality

The C2 and C4 positions of the 2,4-dichloropyrimidine ring exhibit different reactivities towards nucleophiles. Generally, the C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the presence of an electron-withdrawing formyl group at the C5 position can influence the regioselectivity.[8][9] Furthermore, the nature of the nucleophile and the reaction conditions play a crucial role. For alkoxides, under certain conditions, selective substitution at the C2 position can be achieved.[10]

Caption: Regioselective methoxylation of the dichlorinated intermediate.

Experimental Protocol

Synthesis of 4-Chloro-2-methoxypyrimidine-5-carbaldehyde

-

Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the cooled solution of the dichloropyrimidine over a period of 30-60 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) for several hours, monitoring the progress by TLC to maximize the formation of the desired C2-methoxylated product and minimize the formation of the C4-methoxylated and di-methoxylated byproducts.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired 4-chloro-2-methoxypyrimidine-5-carbaldehyde.

| Reagent/Solvent | Molar Ratio (to Dichloro Intermediate) | Key Role |

| 2,4-Dichloro-5-pyrimidinecarbaldehyde | 1.0 | Substrate |

| Sodium Methoxide | 1.0 - 1.2 | Nucleophile |

| Anhydrous Methanol or THF | - | Solvent |

Step 4: Reduction of 4-Chloro-2-methoxypyrimidine-5-carbaldehyde

The final step in the synthesis is the selective reduction of the aldehyde group to a primary alcohol.

Reaction Principle and Causality

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[11][12] It is generally unreactive towards other functional groups present in the molecule, such as the chloro and methoxy groups, and the pyrimidine ring itself, under standard conditions. This chemoselectivity makes it an ideal reagent for this transformation. The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[13]

Experimental Protocol

Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

-

Dissolve 4-chloro-2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask.[2]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

The final product, (4-Chloro-2-methoxypyrimidin-5-yl)methanol, can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio (to Aldehyde) | Key Role |

| 4-Chloro-2-methoxypyrimidine-5-carbaldehyde | 1.0 | Substrate |

| Sodium Borohydride (NaBH₄) | 1.0 - 1.5 | Reducing Agent |

| Methanol or THF/Methanol | - | Solvent |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of (4-Chloro-2-methoxypyrimidin-5-yl)methanol. By carefully controlling the reaction conditions at each stage, particularly during the selective methoxylation, high yields of the desired product can be achieved. The principles and protocols outlined herein are grounded in established organic chemistry and are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

-

ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.

-

PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Eureka | Patsnap. (2016, December 7). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

Save My Exams. (n.d.). Nucleophilic Addition: NaBH4 Reductions (12.2.2) | OCR A-Level Chemistry Notes. Retrieved from [Link]

-

Wiley-VCH. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. (4-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-5-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 5. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]

- 6. heteroletters.org [heteroletters.org]

- 7. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

(4-Chloro-2-methoxypyrimidin-5-yl)methanol: A Technical Guide to Investigating a Novel Pyrimidine Derivative's Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] (4-Chloro-2-methoxypyrimidin-5-yl)methanol is a functionalized pyrimidine derivative that, while commercially available as a research chemical, currently has no publicly available data regarding its specific mechanism of action or biological targets. This guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of this molecule's potential pharmacological activities. By leveraging the well-established structure-activity relationships of related pyrimidine analogs, we propose several plausible mechanisms of action and detail the experimental workflows required for their validation. This document is intended to serve as a technical roadmap for researchers seeking to elucidate the therapeutic potential of this and similar novel pyrimidine derivatives.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility and structural versatility have made it a "privileged scaffold" in drug design.[2] The pyrimidine core can be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[3] Many pyrimidine-containing drugs exert their effects by mimicking endogenous ligands and interacting with the active sites of enzymes, particularly protein kinases.[4][5]

Proposed Mechanism of Action 1: Competitive ATP-Binding Site Kinase Inhibition

A primary and well-documented mechanism of action for pyrimidine derivatives is the inhibition of protein kinases.[2] The pyrimidine ring is a bioisostere of the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases.[3][6] This competitive inhibition blocks the transfer of phosphate from ATP to substrate proteins, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer.

Scientific Rationale

The core pyrimidine structure of (4-Chloro-2-methoxypyrimidin-5-yl)methanol provides a strong basis for hypothesizing its activity as a kinase inhibitor. The substituents on the pyrimidine ring—a chloro group at position 4, a methoxy group at position 2, and a hydroxymethyl group at position 5—will modulate its binding affinity and selectivity for different kinases. The chloro and methoxy groups can influence the electronic properties of the ring and form specific interactions with amino acid residues in the ATP-binding pocket.

Experimental Workflow for Validation

A systematic approach is required to identify the potential kinase targets of (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Caption: Workflow for identifying and validating kinase targets.

Detailed Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in 100% DMSO.

-

Serially dilute the compound in DMSO to create a range of concentrations for IC50 determination.

-

Prepare the kinase, europium-labeled anti-tag antibody, and Alexa Fluor™ labeled kinase tracer in the appropriate assay buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio of the acceptor (Alexa Fluor™) to the donor (europium).

-

Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Proposed Mechanism of Action 2: Covalent Kinase Inhibition

The presence of a 4-chloro substituent on the pyrimidine ring introduces the possibility of covalent inhibition. Halogenated aromatic heterocycles can act as electrophiles, reacting with nucleophilic amino acid residues, such as cysteine, within the kinase active site.[7] This forms an irreversible covalent bond, leading to potent and prolonged inhibition.

Scientific Rationale

The chloro group at the 4-position of the pyrimidine ring is an electron-withdrawing group, making the carbon atom at that position susceptible to nucleophilic aromatic substitution (SNAr). If a cysteine residue is appropriately positioned within the ATP-binding pocket of a target kinase, its thiol side chain could attack the C4 carbon, displacing the chloride ion and forming a covalent adduct.[7]

Experimental Workflow for Validation

Confirming a covalent mechanism of action requires specific biochemical and biophysical techniques.

Caption: Workflow for validating a covalent binding mechanism.

Detailed Experimental Protocol: Intact Protein Mass Spectrometry

-

Incubation:

-

Incubate the target kinase with a 5- to 10-fold molar excess of (4-Chloro-2-methoxypyrimidin-5-yl)methanol at room temperature for 1-2 hours.

-

Include a control sample with the kinase and DMSO vehicle.

-

-

Sample Preparation:

-

Desalt the protein samples using a C4 ZipTip or similar reversed-phase chromatography method to remove excess compound and non-volatile salts.

-

Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample into an electrospray ionization mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Acquire the mass spectrum over a mass range that includes the expected molecular weight of the protein and the protein-inhibitor adduct.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

-

Compare the mass of the compound-treated protein with the control protein. A mass increase corresponding to the molecular weight of the inhibitor minus the mass of HCl confirms covalent modification.

-

Proposed Mechanism of Action 3: Modulation of Inflammatory Pathways

Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[8][9] They can achieve this by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), or by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 through modulation of signaling cascades like NF-κB.[9][10]

Scientific Rationale

Given the prevalence of anti-inflammatory activity within the pyrimidine class, it is plausible that (4-Chloro-2-methoxypyrimidin-5-yl)methanol could modulate inflammatory responses. Its structural features could allow it to bind to the active sites of inflammatory enzymes or interact with proteins involved in pro-inflammatory signaling.

Experimental Workflow for Validation

The anti-inflammatory potential of the compound can be assessed using a series of cell-based assays.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Medicinal Chemist's Guide to (4-Chloro-2-methoxypyrimidin-5-yl)methanol Derivatives: Synthesis, SAR, and Application in Kinase Inhibition

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its role in numerous therapeutic agents.[1][2] This technical guide provides a specialized focus on (4-Chloro-2-methoxypyrimidin-5-yl)methanol, a highly versatile synthetic intermediate, and its derivatives. We will dissect the synthesis of this core, explore its strategic application in the construction of potent kinase inhibitors, and delve into the nuanced structure-activity relationships (SAR) that govern their biological activity. This document serves as a practical resource for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and mechanistic insights grounded in established scientific literature.

The Strategic Value of the Pyrimidine Core in Drug Design

The pyrimidine ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its prevalence in FDA-approved drugs is a testament to its metabolic stability and its capacity for diverse molecular interactions. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, crucial for anchoring ligands into the hinge region of kinase ATP-binding pockets.[3]

(4-Chloro-2-methoxypyrimidin-5-yl)methanol emerges as a particularly valuable building block. The substituents are strategically placed:

-

C4-Chloro Group: This is the primary reactive handle. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions.[4] This allows for the controlled introduction of a vast array of aryl and heteroaryl moieties.

-

C2-Methoxy Group: This group modulates the electronic properties of the ring and can be readily converted to other functionalities, such as the amino group found in many kinase inhibitors.

-

C5-Hydroxymethyl Group: This provides a crucial point for interaction with the solvent front or specific amino acid residues within a binding site. It can also be a site for further derivatization to improve pharmacokinetic properties.

Synthesis of the Core Intermediate

The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol is a multi-step process that begins with readily available starting materials. A common and efficient route starts from uracil, proceeding through a key chlorinated aldehyde intermediate.

Pathway to the Precursor: 2,4-Dichloro-5-pyrimidinecarbaldehyde

The initial step involves the formylation of uracil using a Vilsmeier-Haack type reaction, followed by chlorination.

-

Formylation: Uracil is treated with a formylating agent, such as thionyl chloride in dimethylformamide (DMF), to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[5]

-

Chlorination: The dihydroxy intermediate is then reacted with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the highly reactive 2,4-dichloro-5-pyrimidinecarbaldehyde.[5]

Assembly of the Core Scaffold: (4-Chloro-2-methoxypyrimidin-5-yl)methanol

With the dichlorinated precursor in hand, the final core is assembled through two selective transformations.

-

Selective Methoxylation: The C2 position of 2,4-dichloro-5-pyrimidinecarbaldehyde is more reactive towards nucleophilic substitution than the C4 position. Controlled addition of sodium methoxide (NaOMe) at low temperatures allows for the selective displacement of the C2-chloro group to yield (4-chloro-2-methoxypyrimidin-5-yl)carbaldehyde.

-

Aldehyde Reduction: The final step is the reduction of the C5-aldehyde to a primary alcohol. This is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to afford the target molecule, (4-chloro-2-methoxypyrimidin-5-yl)methanol.

Caption: General synthetic strategy for kinase inhibitors from the core scaffold.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors is a process of iterative design, synthesis, and testing. SAR studies on pyrimidine derivatives have provided critical insights. Using the general structure of a 4-aryl-2-aminopyrimidine, we can summarize key findings.

| Position | Modification | Typical Impact on Kinase Activity (ALK/ROS1/JAK2/EGFR) | Rationale & References |

| C4-Substituent | Substituted pyrazoles, indazoles, or other nitrogen-containing heterocycles. | Crucial for Potency & Selectivity. The specific heterocycle and its substitution pattern directly interact with the solvent-exposed region of the ATP pocket, influencing both potency and the kinase selectivity profile. | The pyrazole in Crizotinib is a key feature for its ALK/ROS1 activity. [6]Modifications here can tune selectivity towards other kinases like JAK2. [7] |

| C2-Substituent | Small primary or secondary amines, often with linkers to solubilizing groups. | Essential for Hinge Binding. The amino group forms critical hydrogen bonds with the kinase hinge region (e.g., Met1199 in ALK). The attached side chains can be optimized to improve solubility and cell permeability. | This interaction mimics the adenine binding of ATP. [3]SAR studies have explored various aminoalkyl side chains to enhance potency and bioavailability. [7] |

| C5-Substituent | Hydroxymethyl, methoxymethyl, or other small polar groups. | Fine-tunes Potency and Properties. This group projects towards the ribose-binding pocket. Modifications can impact binding affinity, solubility, and metabolic stability. | The hydroxymethyl group is a common feature in many pyrimidine-based inhibitors. [4] |

Quantitative SAR Data

The following table presents IC₅₀ values for representative pyrimidine derivatives against various kinases, illustrating the impact of structural modifications.

| Compound Class | C4-Substituent | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazol-4-ylpyrimidine | 2,6-dichloro-3-fluorophenyl | ROS1 | 24 | [8] |

| 4-Aryl-2-aminoalkylpyrimidine | 2,4-dichloro-5-methoxyphenyl | JAK2 | Potent Inhibition | [7] |

| 4-Methoxyphenyl Pyrimidine | Varied | EGFR | 71 | [9][10] |

| 4-Methoxyphenyl Pyrimidine | Varied | VEGFR-2 | 98 | [9][10] |

| Fluoroethyl Crizotinib Analog | Substituted Pyrazole | ALK (in H2228 cells) | 7500 (7.5 µM) | [11] |

Key Experimental Protocols

The following are generalized, yet robust, starting protocols for the key transformations involved in derivatizing the (4-Chloro-2-methoxypyrimidin-5-yl)methanol core. Note: These protocols must be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol: Suzuki-Miyaura Coupling for C4-Arylation

This protocol is for the palladium-catalyzed coupling of an arylboronic acid to the C4 position.

-

Reagent Assembly: To a dry reaction flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to 80-100 °C. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can significantly reduce reaction times. [12]4. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol: Buchwald-Hartwig Amination for C4-Amination

This protocol describes the palladium-catalyzed coupling of an amine to the C4 position.

-

Reagent Assembly: To a dry Schlenk flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter. Concentrate the solvent in vacuo and purify the crude material by flash column chromatography.

Conclusion and Future Outlook

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a demonstrably powerful intermediate in modern drug discovery. Its strategic functionalization provides a reliable entry point to potent and selective kinase inhibitors, exemplified by the clinical success of Crizotinib. The synthetic methodologies discussed herein, particularly palladium-catalyzed cross-coupling reactions, offer a robust platform for generating diverse chemical libraries for screening. Future efforts in this area will likely focus on leveraging this scaffold to target novel kinases implicated in disease, developing more selective inhibitors to overcome drug resistance, and employing advanced synthetic techniques to improve efficiency and sustainability.

References

-

Jain KS, et. al. (2016). The chemistry and bio-medicinal significance of pyrimidines & condensed pyrimidines. Current Topics in Medicinal Chemistry, 16(28):3133-74. [Link]

-

Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Journal of Medicinal Chemistry, 62(22), 10387-10401. [Link]

-

Lee, S., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 864-875. [Link]

-

Jain, K. S., et al. (2014). A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst. Tetrahedron Letters, 55(9), 1528-1531. [Link]

-

Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 840-848. [Link]

- Google Patents. (2017).

-

Kim, D. W., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(9), 2945. [Link]

-

Mukherjee AK, et. al. (2001). The pyrimidine scaffold: a molecule of immense biological importance. Current Medicinal Chemistry, 8(12):1467-86. [Link]

-

PubChemLite. (2026). (2-methoxy-4-methylpyrimidin-5-yl)methanol. [Link]

-

MySkinRecipes. (n.d.). (4-Amino-2-methoxypyrimidin-5-yl)methanol. [Link]

- Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

El-Damasy, A. K., et al. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

-

Whittington, D. A., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7658. [Link]

-

Diaconu, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

- Google Patents. (2009). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

Ammar, Y. A., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry, 64(15), 11497-11516. [Link]

-

PubMed. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. [Link]

- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Nagasaka, M. (2025). How do you sequence ROS1 inhibitors for ROS1+ NSCLC in the clinic?. VJOncology. [Link]

- Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine.

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

Wilson, C. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11497-11516. [Link]

- Google Patents. (2020).

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

Sources

- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 7. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Solubility Profile of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Executive Summary

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and other bioactive pyrimidine derivatives. Its structural duality—featuring a lipophilic chloro-methoxy core and a polar hydroxymethyl tail—creates a unique solubility profile that challenges standard dissolution protocols.

This guide provides a comprehensive analysis of its solubility characteristics, grounded in structure-property relationships (SPR) and analogous experimental data.[1][2] It is designed to enable researchers to select optimal solvent systems for nucleophilic aromatic substitution (SₙAr), oxidation reactions, and crystallization processes.

Physicochemical Characterization

Understanding the solubility of this intermediate requires analyzing its competing functional groups. The pyrimidine ring acts as a π-deficient scaffold, while the 4-chloro and 2-methoxy substituents increase lipophilicity. Conversely, the 5-hydroxymethyl group introduces hydrogen bond donor (HBD) capability, enhancing compatibility with protic solvents.

Table 1: Calculated Physicochemical Properties

| Property | Value (Predicted) | Impact on Solubility |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; suggests limited water solubility but high affinity for organic solvents.[1][2][3] |

| pKa (Conjugate Acid) | ~1.5 (Pyrimidine N) | Extremely weak base; protonation only occurs in strong acids (e.g., TFA, HCl).[1][2] |

| TPSA | ~50 Ų | Polar surface area indicates good membrane permeability and solubility in polar aprotic solvents.[1][2] |

| H-Bond Donors | 1 (-OH) | Facilitates solubility in alcohols (MeOH, EtOH).[1][2] |

| H-Bond Acceptors | 4 (N, O) | High solubility in acceptors like DMSO and DMF.[1][2] |

Solubility Profile

The following solubility classifications are derived from the compound's calculated partition coefficients and experimental trends observed in structurally analogous 4-chloropyrimidines.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | The high dipole moment of these solvents disrupts the crystal lattice effectively.[2][4] Ideal for SₙAr reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (20–50 mg/mL) | The 5-hydroxymethyl group engages in H-bonding.[2] Solubility decreases as the alcohol chain length increases. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Good solvation of the lipophilic core, but lacks H-bonding capability for the hydroxyl tail.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5–15 mg/mL) | Useful for extraction but may require heating for high-concentration stock solutions.[1][2] |

| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | The hydrophobic Cl and OMe groups dominate.[2] Solubility may increase slightly at very low pH (<1) due to protonation. |

| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Incompatible.[1][2] Useful as anti-solvents for precipitation/crystallization. |

pH-Dependent Solubility

Unlike basic pyridines, the pyrimidine nitrogens in this molecule are electron-deficient due to the electronegative chlorine and oxygen atoms.[1] Consequently, the molecule remains neutral across the physiological pH range (pH 2–10).

-

Acidic pH (< 1): Solubility increases due to protonation of the pyrimidine ring.[1]

-

Neutral/Basic pH: Solubility remains low and constant.

Experimental Protocols

Since batch-to-batch purity (typically 95-98%) affects saturation points, the following self-validating protocols are recommended for establishing precise solubility data in your specific workflow.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum solubility (

-

Preparation: Weigh ~10 mg of (4-Chloro-2-methoxypyrimidin-5-yl)methanol into a 4 mL glass vial.

-

Equilibration: Cap tightly and agitate (vortex or orbital shaker) for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant 100-fold with Methanol/Water (50:50) and analyze via HPLC-UV (254 nm).

-

Calibration: Compare against a standard curve prepared from a DMSO stock solution.

-

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application.

Figure 1: Solvent selection decision tree based on experimental intent.

Implications for Drug Development[5][6]

Synthetic Utility

This compound is a "linchpin" intermediate.[1][2] The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

-

Reaction Medium: Use DMSO or DMF or NMP .[1][2] These solvents solvate the nucleophile (e.g., amines, anilines) while keeping the pyrimidine core in solution, enhancing reaction kinetics.

-

Temperature: Reactions typically proceed at 60–100°C. The high boiling point of DMSO/DMF is advantageous here.[1][2]

Stability & Storage[1][2]

-

Hygroscopicity: The hydroxymethyl group imparts slight hygroscopicity.[1][2] Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Protodechlorination: In protic solvents (MeOH) under basic conditions and high heat, trace methoxide formation can lead to displacement of the chlorine (side reaction).[1][2] Avoid prolonged heating in basic methanol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59419388, (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link](Used for analogous structure-property correlation).

-

Baluja, S., et al. (2012). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 57(3), 189-194. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. Retrieved from [Link](Used for lipophilicity and solubility estimation of the core scaffold).[1][2]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, infectious diseases, and neurology.[1][2][3] Its prevalence in nature as a key component of DNA and RNA underscores its biological significance and drug-like properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the modular construction of complex molecular architectures from readily available building blocks.[4][5]

This guide focuses on (4-Chloro-2-methoxypyrimidin-5-yl)methanol, a highly functionalized and strategic building block. The presence of a reactive chlorine atom, an electron-donating methoxy group, and a versatile hydroxymethyl handle makes it an attractive starting material for the synthesis of novel pyrimidine derivatives.[6] However, the successful implementation of this substrate requires a nuanced understanding of the factors governing the reactivity of chloro-heterocycles in palladium-catalyzed reactions. This document provides a detailed exploration of the underlying principles, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanistic Landscape: Tailoring the Suzuki-Miyaura Reaction for a Chloro-Pyrimidine Substrate

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate interplay between three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][7][8] The successful coupling of (4-Chloro-2-methoxypyrimidin-5-yl)methanol requires careful consideration of each step, particularly the challenging oxidative addition to the C-Cl bond.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Causality Behind Experimental Choices:

-

The Substrate (Ar-Cl): The C-Cl bond is significantly less reactive than C-Br or C-I bonds due to its higher bond dissociation energy.[8] However, the electron-deficient nature of the pyrimidine ring activates the C4-Cl bond towards oxidative addition, making the reaction feasible under appropriate conditions.[9][10] This is a critical distinction from electron-rich aryl chlorides, which are notoriously unreactive with traditional catalysts.[9][10]

-

The Palladium Catalyst and Ligand: The choice of catalyst is paramount for activating the C-Cl bond.

-

Traditional Catalysts (e.g., Pd(PPh₃)₄): While sometimes effective, they often require higher temperatures, longer reaction times, and higher catalyst loadings for chloropyrimidines, which can lead to side reactions.[9][11][12]

-

Modern Catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are vastly superior.[7][8] These ligands promote the oxidative addition step by increasing the electron density on the palladium center and accelerate the reductive elimination step due to their steric bulk.[13]

-

-

The Base: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which is necessary for efficient transmetalation.[5][14] The choice of base can dramatically influence the reaction outcome.

-

The Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][13] Crucially, all solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid. [15]

Experimental Protocols & Workflow Optimization

The following section provides a general, robust protocol that serves as an excellent starting point for optimization.

Caption: Step-by-step experimental workflow for Suzuki coupling.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

-

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 equiv.)

-

Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol, the boronic acid, the base, the palladium precursor, and the ligand.[16]

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[15]

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The final concentration of the limiting reagent should be approximately 0.1 M.[16]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[16]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization Strategies & Data

Effective synthesis requires optimizing key parameters. The following tables provide a logical framework for this process, based on established principles for coupling heteroaryl chlorides.[11][17][18]

Table 1: Catalyst and Ligand System Screening

| Catalyst / Ligand System | Typical Loading (mol%) | Temperature (°C) | Rationale & Expected Outcome |

| Pd(PPh₃)₄ | 5 - 10 | 100 - 120 | Baseline: May require forcing conditions. Potential for lower yields and longer reaction times.[9][11] |

| Pd(OAc)₂ / SPhos | 1 - 2 | 80 - 100 | High Performance: Bulky, electron-rich ligand promotes efficient oxidative addition and reductive elimination. Generally provides high yields for aryl chlorides.[7] |

| Pd₂(dba)₃ / XPhos | 1 - 2 | 80 - 100 | High Performance: Similar to SPhos, XPhos is another highly effective Buchwald ligand for challenging couplings.[13][19] |

| PEPPSI-IPr | 1 - 3 | 80 - 100 | Alternative: N-Heterocyclic Carbene (NHC) based catalyst, known for high stability and activity with aryl chlorides.[11] |

Table 2: Base and Solvent Combination Screening

| Base | Solvent (Organic/Water Ratio) | Rationale & Considerations |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | Standard Conditions: A common and effective starting point for many Suzuki couplings.[11][20] |

| K₃PO₄ | Toluene / H₂O (5:1) | Stronger Conditions: K₃PO₄ is a stronger base, beneficial for less reactive boronic acids or sterically hindered substrates.[7][21] |

| Cs₂CO₃ | 2-MeTHF / H₂O (5:1) | High Efficacy: Cesium carbonate is highly effective but more expensive. 2-MeTHF is a greener solvent alternative to THF and Dioxane.[13] |

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during the Suzuki coupling of heteroaryl chlorides.

Caption: A decision tree for troubleshooting low-yield reactions.

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficient Base Strength 3. Poor Solubility | 1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[15] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[15] 3. Screen alternative solvents (e.g., Toluene, 2-MeTHF, DMF). |

| Homocoupling of Boronic Acid | Presence of Oxygen | Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents). Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes help.[15] |

| Dehalogenation of Starting Material | 1. Catalyst deactivation pathway 2. Protodeboronation of boronic acid | 1. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway. 2. Use a boronic ester or potassium trifluoroborate salt which are more stable.[15] |

| Decomposition of Reactants | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. Consider microwave-assisted synthesis for rapid heating to a set temperature, which can minimize thermal decomposition.[19][20] |

References

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.

- Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions.

- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evalu

- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

- Optimizing Suzuki Coupling Reactions. CovaSyn.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling. Organic Chemistry Portal.

- Masking Boronic Acids for Suzuki Coupling. YouTube.

- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.

- How to approach choosing reaction conditions for Suzuki? Reddit.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchtrend.net [researchtrend.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

(4-Chloro-2-methoxypyrimidin-5-yl)methanol in the synthesis of bioactive compounds

Executive Summary

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS: 906352-80-5) is a high-value heterocyclic building block characterized by three distinct points of reactivity: an electrophilic C4-chloride, a nucleophilic C5-hydroxymethyl group, and a chemically stable (yet modifiable) C2-methoxy handle. This scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., EGFR, JAK, and Aurora kinase inhibitors) and agrochemicals.

This guide details the strategic application of this intermediate, focusing on regioselective Nucleophilic Aromatic Substitution (SNAr) and C5-sidechain elaboration. It provides validated protocols for synthesizing bioactive cores, supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Reactivity Landscape

| Property | Data |

| IUPAC Name | (4-Chloro-2-methoxypyrimidin-5-yl)methanol |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |

| Key Reactivity | C4-Cl: High susceptibility to SNAr (primary active site).C5-CH₂OH: Oxidation (CHO), Halogenation (CH₂Cl), or Etherification.C2-OMe: Robust under mild conditions; hydrolyzable to oxo-pyrimidine (uracil derivative) under strong acid.[1] |

Reactivity Logic (The "Why")

The pyrimidine ring is electron-deficient. The chlorine at position C4 is highly activated for nucleophilic attack due to the inductive electron-withdrawal of the adjacent nitrogens. Crucially, the C2-methoxy group serves two roles:

-

Regiocontrol: It donates electron density via resonance, making the C2 position less electrophilic than C4. This ensures that SNAr reactions occur almost exclusively at C4, preventing mixture formation.

-

H-Bond Acceptor: In final drug candidates, the methoxy oxygen often acts as a key hydrogen bond acceptor in the kinase hinge region.

Strategic Application: Divergent Synthesis Pathways

The utility of this scaffold lies in its ability to serve as a "linchpin" for divergent synthesis. The following diagram illustrates the primary workflows:

Caption: Divergent synthetic pathways starting from (4-Chloro-2-methoxypyrimidin-5-yl)methanol. Blue node indicates the starting material; Green, Yellow, and Red nodes indicate primary intermediates.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C4

Objective: To install an amine "tail" at the C4 position, a common motif in kinase inhibitors (e.g., to interact with the solvent-exposed region of the protein).

Reagents:

-

Substrate: (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 equiv)

-

Nucleophile: Aniline derivative or aliphatic amine (1.1–1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent:

-Butanol (protic solvents often accelerate SNAr in pyrimidines via H-bonding transition states) or DMF.

Step-by-Step Methodology:

-

Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, dissolve (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 g, 5.7 mmol) in

-butanol (10 mL). -

Addition: Add the amine nucleophile (6.3 mmol) followed by DIPEA (2.0 mL, 11.4 mmol).

-

Reaction: Seal the vessel and heat to 100–110 °C for 4–12 hours.

-

Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (Cl-pyrimidine) should disappear, replaced by a more polar product.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol and diethyl ether.

-

Option B (Extraction): Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).

Validation Criteria:

-

1H NMR: Loss of the distinct doublet/singlet resonances associated with the specific amine protons if they were adjacent to the nucleophilic center. Shift of pyrimidine C6-H.

-

LC-MS: Observed Mass = [M+H]⁺ of expected product (Theoretical MW).

Protocol B: Oxidation of C5-Alcohol to Aldehyde

Objective: To convert the hydroxymethyl group into a reactive aldehyde for subsequent reductive amination or Wittig reactions.

Reagents:

-

Substrate: (4-Chloro-2-methoxypyrimidin-5-yl)methanol[2][3][4]

-

Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

-

Setup: Suspend the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Addition: Add activated MnO₂ (5.0 equiv) in one portion.

-

Reaction: Stir vigorously at reflux (40 °C) or room temperature.

-

Note: MnO₂ surface area varies. If reaction is sluggish after 4 hours, add another 5.0 equiv of MnO₂.

-

-

Filtration: Once TLC shows consumption of alcohol, filter the black suspension through a pad of Celite .

-

Rinse: Wash the Celite pad thoroughly with DCM and EtOAc.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude aldehyde.

-

Stability Warning: Pyrimidine aldehydes can be unstable; use immediately in the next step (e.g., reductive amination).

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in SNAr | Nucleophile is sterically hindered or electron-deficient. | Switch solvent to DMSO or NMP and increase temp to 130 °C. Add KF or Cs₂CO₃ to assist. |

| Regioselectivity Loss | Reaction temperature too high; displacement of C2-OMe. | Lower temperature to <80 °C. Ensure stoichiometry of amine is controlled. |

| Incomplete Oxidation | Inactive MnO₂. | Use Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM for milder, homogeneous oxidation. |

| Product Solubility | Product is amphoteric or very polar. | Avoid aqueous workup. Evaporate solvent directly and purify via reverse-phase chromatography (C18). |

Case Study: Synthesis of a Dual Kinase Inhibitor Motif

The following workflow demonstrates the construction of a hypothetical inhibitor targeting CDK9, utilizing the protocols above.

Workflow Diagram:

Caption: Sequential functionalization workflow for high-value kinase inhibitor synthesis.

Safety & Handling

-

Hazard Identification: (4-Chloro-2-methoxypyrimidin-5-yl)methanol is an irritant. The chloro-pyrimidine moiety is a potential skin sensitizer.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

-

Chemical Compatibility: Avoid contact with strong acids (hydrolysis of methoxy group) and strong oxidizing agents (uncontrolled oxidation).

References

-

Discovery of Pyrimidine-Based Aurora Kinase Inhibitors.

- Context: Describes the SNAr displacement on similar 2,4-dichloropyrimidine scaffolds.

- Source:National Institutes of Health (NIH) / PMC.

-

Synthesis and Src Kinase Inhibitory Activity of 4-Amino-5-substituted Pyrimidines.

- Context: Details the structure-activity relationship (SAR) of the C5 position and methoxy substitution.

- Source:Journal of Medicinal Chemistry (via PubMed).

-

Discovery of Highly Selective CDK9 Inhibitors (JSH-150).

- Context: Illustrates the use of 2-methoxy-4-aminopyrimidine cores in selective kinase inhibition.

- Source:European Journal of Medicinal Chemistry (via PubMed).

-

Oxidation of Alcohols to Aldehydes: Practical Protocols.

- Context: General methodologies for MnO₂ and Swern oxidations applicable to heterocyclic alcohols.

- Source:Organic Chemistry Portal.

Sources

The Strategic Application of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in Modern Medicinal Chemistry

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2][3][4] Its prevalence stems from its bioisosteric relationship with the purine core of nucleobases, allowing pyrimidine derivatives to effectively compete for the ATP-binding sites of various enzymes, particularly protein kinases.[5] Functionalized pyrimidines are central to the development of targeted therapies, especially in oncology.[5][6][7][8] (4-Chloro-2-methoxypyrimidin-5-yl)methanol is a highly versatile building block, offering multiple reaction sites for the construction of complex molecular architectures aimed at modulating key biological pathways. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the design of potent kinase inhibitors.

Molecular Profile and Strategic Reactivity

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is characterized by three key functional groups, each conferring distinct reactivity and opportunities for molecular elaboration:

-

C4-Chloro Group: The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[9][10][11] This reaction is the cornerstone of its application in building libraries of substituted pyrimidines.

-

C2-Methoxy Group: The methoxy group at the 2-position is generally stable but can influence the electronic properties of the pyrimidine ring. It can also be a site for potential metabolism or a point of interaction within a protein's binding pocket.

-

C5-Hydroxymethyl Group: The primary alcohol at the 5-position is a crucial functional handle. It can enhance the aqueous solubility of a molecule, a desirable property for drug candidates.[12][13] Furthermore, it can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification to introduce further diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[12][14]

Proposed Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Caption: Proposed synthetic route to (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Protocol 1: Synthesis via Ester Reduction

Objective: To synthesize (4-Chloro-2-methoxypyrimidin-5-yl)methanol by reduction of ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate.

Materials:

-

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H), 1.5 M solution in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line)

Procedure:

-

Dissolve ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (2.5 - 3.0 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C. The addition rate should be controlled to prevent a sudden exotherm.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt at -78 °C. Caution: This is an exothermic process.

-

Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, or until two clear layers form.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield (4-Chloro-2-methoxypyrimidin-5-yl)methanol as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ester signals and the appearance of a new signal for the CH₂OH group in the NMR spectra will confirm the successful reduction.

Application in the Synthesis of Kinase Inhibitors

The primary application of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[5][6][8][16] CDKs are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers.[6][8]

Caption: Inhibition of a CDK signaling pathway by a pyrimidine-based inhibitor.

Rationale for Scaffold Use

The 2,4,5-substituted pyrimidine scaffold is an excellent ATP-competitive inhibitor core. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The substituents at the 2, 4, and 5 positions can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a general procedure for the reaction of (4-Chloro-2-methoxypyrimidin-5-yl)methanol with a representative amine nucleophile, a common step in the synthesis of many CDK inhibitors.

Caption: General workflow for the SNAr reaction.

Objective: To synthesize a 4-amino-substituted pyrimidine derivative.

Materials:

-

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq)

-

Desired amine nucleophile (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)

-

Anhydrous solvent such as n-butanol, 1,4-dioxane, or DMF

-

Standard glassware for synthesis

Procedure:

-

To a reaction vial or flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq), the amine nucleophile (1.1 eq), and the solvent (e.g., n-butanol).

-

Add the base (DIPEA, 2.0 eq) to the mixture.

-

Seal the vessel and heat the reaction mixture to a temperature between 100-140 °C. The reaction time can vary from a few hours to overnight. Microwave irradiation can often accelerate this transformation.[10]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired product.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents like n-butanol, dioxane, or DMF are chosen to facilitate the SNAr reaction, which often requires elevated temperatures to overcome the activation energy.[10]

-

Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

-

Temperature: Heating is necessary to provide sufficient energy for the nucleophilic attack and subsequent elimination of the chloride ion, driving the reaction to completion.[10]

Data Presentation: Biological Activity of Related Pyrimidine Kinase Inhibitors

To illustrate the potential of scaffolds derived from (4-Chloro-2-methoxypyrimidin-5-yl)methanol, the following table summarizes the inhibitory activities of several published 2,4,5-substituted pyrimidine derivatives against various Cyclin-Dependent Kinases.

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Anilino-4-(thiazol-5-yl)-pyrimidine | CDK9 | 6 | [8] |

| 2,4-Diaminopyrimidine derivative | CDK7 | 7.21 | [16] |

| 2-Anilinopyrimidine derivative | CDK9 | 59 | [16] |

| Pyrimido[4,5-d]pyrimidine derivative | CDK2 | 50 | [6] |

| Pyrazolo[3,4-d]pyrimidine derivative | CDK2 | 61 | [5] |

This table is a representative summary. IC₅₀ values are highly dependent on the specific substituents and assay conditions.

Conclusion and Future Outlook

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a strategically valuable, trifunctional building block for medicinal chemistry. Its well-defined reactivity allows for controlled, sequential functionalization to rapidly generate libraries of complex molecules. The demonstrated success of the 2,4,5-substituted pyrimidine scaffold in targeting protein kinases, particularly CDKs, underscores the immense potential of this intermediate in the discovery of novel therapeutics for oncology and other disease areas. Future applications will undoubtedly leverage this scaffold's versatility to explore new chemical space and develop next-generation targeted therapies.

References

-

El-Sayed, N., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 17(7), 8463-8477. Available at: [Link]

-